molecular formula C7H18Si B1636748 Diethyl(propan-2-yl)silane

Diethyl(propan-2-yl)silane

Cat. No.: B1636748
M. Wt: 130.3 g/mol
InChI Key: OAQARESYTGJQSI-UHFFFAOYSA-N
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Description

This branched alkyl-substituted silane is structurally distinct from phenyl- or alkoxy-substituted silanes, which dominate industrial applications such as surface treatments, coupling agents, and polymer composites . Its hydrophobic alkyl groups suggest utility in coatings or materials requiring water repellency, though its lack of hydrolyzable groups (e.g., -OCH₃) may limit its role in adhesion-promoting applications compared to conventional silane coupling agents .

Properties

Molecular Formula

C7H18Si

Molecular Weight

130.3 g/mol

IUPAC Name

diethyl(propan-2-yl)silane

InChI

InChI=1S/C7H18Si/c1-5-8(6-2)7(3)4/h7-8H,5-6H2,1-4H3

InChI Key

OAQARESYTGJQSI-UHFFFAOYSA-N

SMILES

CC[SiH](CC)C(C)C

Canonical SMILES

CC[SiH](CC)C(C)C

Pictograms

Flammable

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Group Variations

Diphenylsilane (C₁₂H₁₂Si)
  • Structure : Silicon bonded to two phenyl (-C₆H₅) groups.
  • Properties : Aromatic substituents confer high thermal stability but reduce reactivity due to steric and electronic effects. Diphenylsilane is less prone to hydrolysis compared to alkylsilanes, making it suitable for high-temperature applications .
  • Applications : Primarily used in specialty polymers and electronics, where thermal resistance is critical.
Dimethyl(dipropyl)silane (C₈H₂₀Si)
  • Structure : Silicon bonded to two methyl (-CH₃) and two propyl (-C₃H₇) groups.
  • Properties : Linear alkyl chains enhance flexibility and hydrophobicity. Its molecular weight (144.33 g/mol) and lower steric hindrance compared to Diethyl(propan-2-yl)silane may improve diffusion in polymer matrices .
  • Applications: Potential use in elastomers or lubricants where chain mobility is advantageous.
NXT Silane (Proprietary)
  • Structure : Contains a sulfur-based coupling group (exact structure undisclosed).
  • Properties : Designed for silica-reinforced tire treads, NXT silane reduces mixing steps and improves mechanical properties (e.g., Mooney viscosity, scorch time) compared to traditional silanes like TESPD or TESPT .
  • Performance : In tire compounds, NXT silane achieves comparable hardness and torque with fewer processing steps, highlighting the impact of functional group design on industrial efficiency.

Reactivity and Application-Specific Performance

Hydrolysis and Adhesion
  • This compound’s lack of hydrolyzable groups limits its ability to form covalent bonds (e.g., Si-O-metal) with substrates, unlike glycidyl silane or methoxysilanes, which enhance adhesion in composites .
  • Example : Glycidyl silane-treated composites exhibit impact-absorbed energy >9 kJ·m⁻², outperforming alkylsilanes in mechanical stability .
Steric Effects
  • This property may necessitate higher curing temperatures in industrial applications .
Hydrophobicity and Corrosion Resistance
  • Alkyl-substituted silanes like this compound form hydrophobic layers, protecting metals or concrete from moisture ingress. However, their efficacy depends on molecular penetration; bulkier groups may reduce impregnation depth compared to smaller silanes (e.g., hexamethyldisilazane) .

Data Tables

Table 1: Key Properties of Selected Silanes

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₇H₁₈Si ~130.3 (estimated) 2 ethyl, 1 isopropyl Hydrophobic coatings
Diphenylsilane C₁₂H₁₂Si 184.31 2 phenyl High-temperature polymers
Dimethyl(dipropyl)silane C₈H₂₀Si 144.33 2 methyl, 2 propyl Elastomers, lubricants
NXT Silane Proprietary N/A Sulfur-functional Tire tread reinforcement

Table 2: Performance in Industrial Processes (Adapted from )

Parameter NXT Silane TESPD (S2) TESPT (S4)
Mixing Steps 2 2 2
Reaction Temp. (°C) 145 155 160
Mooney Viscosity (ML 1+4) 77 87 79
Scorch Time (t₃, min) 14 15 12

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